molecular formula C11H19NSi B1362614 N-(Trimethylsilylmethyl)benzylamine CAS No. 53215-95-5

N-(Trimethylsilylmethyl)benzylamine

Katalognummer: B1362614
CAS-Nummer: 53215-95-5
Molekulargewicht: 193.36 g/mol
InChI-Schlüssel: WECLUYCAWLJMKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Trimethylsilylmethyl)benzylamine: is an organic compound with the molecular formula C11H19NSi . It is a colorless liquid that is primarily used as an intermediate in chemical synthesis. The compound is known for its utility in forming cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .

Wirkmechanismus

Target of Action

N-(Trimethylsilylmethyl)benzylamine is a chemical compound that is primarily used as an intermediate in chemical synthesis . The primary targets of this compound are not well-defined due to its role as an intermediate. It is used to produce other compounds, which then interact with their respective targets.

Mode of Action

The mode of action of this compound is not directly related to a biological target. Instead, it is used as an intermediate in the synthesis of other compounds. It is known to be a useful intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .

Result of Action

The result of the action of this compound is the production of other compounds. It is used as an intermediate in the synthesis of cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents . The effects of these compounds would depend on their specific structures and properties.

Biochemische Analyse

Biochemical Properties

N-(Trimethylsilylmethyl)benzylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be a useful intermediate in the synthesis of cyanoaminosilanes . The compound’s interactions with enzymes and proteins are primarily based on its structural properties, which allow it to form stable complexes with these biomolecules. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways and reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(Trimethylsilylmethyl)benzylamine can be synthesized through various methods. One common method involves the reaction of benzylamine with chloromethyltrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is usually carried out in specialized reactors designed to handle the reagents and conditions required .

Analyse Chemischer Reaktionen

Types of Reactions: N-(Trimethylsilylmethyl)benzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(Trimethylsilylmethyl)benzylamine is unique due to its ability to form azomethine ylides, which are versatile intermediates in organic synthesis. This property makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles, which are important in various fields, including medicinal chemistry and materials science .

Eigenschaften

IUPAC Name

1-phenyl-N-(trimethylsilylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECLUYCAWLJMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326567
Record name N-(Trimethylsilylmethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53215-95-5
Record name N-(Trimethylsilylmethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(Trimethylsilyl)methyl]benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 264 mL (2.42 mol) of benzylamine and 97.7 g. (0.796 mol) of chloromethyltrimethylsilane was heated to 200° C. for 2.5 h then cooled to 10° C. A 0.1M sodium hydroxide solution (400 mL) was added and the product was extracted with 3×200 mL of diethyl ether. The combined organic phase was washed with 100 mL of water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The product was distilled at 115°-125° C. and 5 mm of Hg to give 125.4 g (81% yield) of N-trimethylsilylmethyl benzylamine as a clear liquid; 1H NMR (CDCl3) δ: 0.0 (s, 9H), 1.1 (br s, 1H), 2.01 (s, 2H), 3.76 (s, 2H), 7.1-7.3 (m, 5H).
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
0.796 mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of chloromethyltrimethylsilane (325g, 370 ml, 2.65 mole) and benzylamine (835 g, 850 ml, 7.78 mole) was heated at 120° C. (oil bath temperature) for 2 h. A white solid began appearing after only 10 minutes and a viscous mixture eventually resulted. The reaction mixture was allowed to cool, then basified with potassium carbonate solution and extracted twice with ether. The combined extracts were dried (Na2SO4) and concentrated in vacuo to leave a yellow oil, which was purified by distillation. The excess benzylamine was removed in the first fractions (b.p. 47°-62° C. at 2 mmHg). The title compound (D10) was obtained as a colourless oil (380 g, 74%) b.p. 75°-80° C. at 2 mmHg.
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a round bottom 3-neck flask equipped with a nitrogen flow, a magnetic stirrer, and a friedrichs condenser was added (chloromethyl)trimethylsilane (0.100 mol). To the flask was added benzylamine (0.300 mol), with stirring, and the resulting solution heated at 200° C. for 2.5 hours. Sodium hydroxide aqueous solution (0.1N) was added in order to hydrolyze the white organic salt that had formed. The mixture was extracted with ether and the ether layer was dried over magnesium sulfate and concentrated under reduced pressure through a Vigreux column to give the product at b.p. 68-72° C./0.7-0.8 mm.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Trimethylsilylmethyl)benzylamine
Reactant of Route 2
Reactant of Route 2
N-(Trimethylsilylmethyl)benzylamine
Reactant of Route 3
Reactant of Route 3
N-(Trimethylsilylmethyl)benzylamine
Reactant of Route 4
Reactant of Route 4
N-(Trimethylsilylmethyl)benzylamine
Reactant of Route 5
Reactant of Route 5
N-(Trimethylsilylmethyl)benzylamine
Reactant of Route 6
Reactant of Route 6
N-(Trimethylsilylmethyl)benzylamine
Customer
Q & A

Q1: What is the primary use of N-(Trimethylsilylmethyl)benzylamine in organic synthesis based on the provided research?

A1: this compound serves as a precursor to non-stabilized azomethine ylides. These ylides are highly reactive intermediates used in 1,3-dipolar cycloaddition reactions to form various heterocyclic compounds, particularly pyrrolidine derivatives. [, , , , , ]

Q2: How are azomethine ylides generated from this compound?

A2: Azomethine ylides are generated in situ from this compound through condensation with aldehydes. This reaction is often catalyzed by mild acids like trifluoroacetic acid. [, , , , ]

Q3: Can you give an example of a specific reaction where this compound is used to synthesize a valuable heterocycle?

A3: Certainly. In one study, this compound reacted with aromatic aldehydes in the presence of a catalytic amount of trifluoroacetic acid. This reaction generated an azomethine ylide in situ, which then underwent a 1,3-dipolar cycloaddition with the aldehyde. This process efficiently produced N-benzyl-5-aryloxazolidines. []

Q4: The research mentions that electron-deficient alkenes react favorably with azomethine ylides derived from this compound. Why is this the case?

A4: Electron-deficient alkenes are more electrophilic. This increased electrophilicity makes them better dipolarophiles, readily accepting the electron-rich azomethine ylide during the 1,3-dipolar cycloaddition reaction. []

Q5: One study focused on synthesizing 3-boronic ester substituted pyrrolidine derivatives. Why are these derivatives of particular interest to researchers?

A5: 3-Boronic ester substituted pyrrolidines are valuable because the boronic ester functionality is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups like alcohols, amines, aldehydes, and carboxylic acids, expanding the possibilities for further derivatization and applications. []

Q6: Are there any limitations or challenges associated with using this compound in synthesis?

A6: While a versatile reagent, the reactivity of the generated azomethine ylide can sometimes lead to side reactions. For example, in the reaction with 4-hydroxybenzaldehyde, a double addition of the ylide was observed, leading to a bis-adduct. [] Careful optimization of reaction conditions is often necessary to control chemoselectivity.

Q7: What types of analytical techniques are typically used to characterize the products formed in these reactions?

A7: Common techniques include nuclear magnetic resonance spectroscopy (NMR), both ¹H and ¹³C, to determine the structure of the products. Additionally, mass spectrometry (MS), particularly ESI-MS, is used to confirm the molecular weight and provide further structural information. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.